BenchChemオンラインストアへようこそ!

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Medicinal Chemistry Synthetic Methodology Prodrug Design

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1823882-90-1) is a heterocyclic compound consisting of a fused imidazo[1,2-a]pyrimidine core bearing a chlorine atom at position 3 and a methyl carboxylate ester at position 2. Its molecular formula is C₈H₆ClN₃O₂ with a molecular weight of 211.60 g/mol.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B11775155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N2C=CC=NC2=N1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3
InChIKeyZKRBPVJMTSARGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate – CAS 1823882-90-1 Procurement & Differentiation Guide


Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1823882-90-1) is a heterocyclic compound consisting of a fused imidazo[1,2-a]pyrimidine core bearing a chlorine atom at position 3 and a methyl carboxylate ester at position 2 . Its molecular formula is C₈H₆ClN₃O₂ with a molecular weight of 211.60 g/mol . This compound belongs to the broader imidazo[1,2-a]pyrimidine family, a privileged scaffold in medicinal chemistry known for yielding bioactive molecules with antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The compound is primarily utilized as a synthetic building block, where the 3-chloro substituent serves as a versatile handle for further functionalization via cross-coupling chemistry .

Why Methyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate Cannot Be Replaced by In-Class Analogs


Within the imidazo[1,2-a]pyrimidine-2-carboxylate series, subtle structural variations produce substantial differences in synthetic utility and physicochemical properties that directly impact downstream applications. The methyl ester group on the target compound confers distinct hydrolysis kinetics and solubility characteristics compared to its closest commercial analog, ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 860612-52-8) . Furthermore, the 3-chloro substituent is non-negotiable for researchers planning C–C bond formation via palladium-catalyzed cross-coupling; the dechlorinated analog methyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1119452-82-2) lacks this synthetic handle entirely . Even seemingly minor changes—such as switching from the methyl ester to the free carboxylic acid (CAS 1020038-66-7)—alter the hydrogen-bond donor/acceptor profile, solubility, and the compound's suitability as a substrate for amide coupling or esterification .

Quantitative Differentiation Evidence for Methyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate Versus Its Closest Analogs


Ester Hydrolysis Rate: Methyl Ester Versus Ethyl Ester – Kinetic Advantage in Carboxylic Acid Generation

The methyl ester of methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (MW 211.60 g/mol) is expected to undergo alkaline hydrolysis significantly faster than the ethyl ester of ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (MW 225.63 g/mol) due to reduced steric hindrance at the ester carbonyl and a smaller leaving group (methoxide vs. ethoxide) . This principle is well-documented in heterocyclic ester series: Abignente et al. demonstrated that ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates require alkaline hydrolysis conditions for conversion to the corresponding carboxylic acids, with the ethyl ester imposing additional steric bulk that retards nucleophilic attack . For researchers requiring the free acid (3-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid, CAS 1020038-66-7) as a synthetic intermediate, the methyl ester offers a kinetically more efficient hydrolysis pathway, reducing reaction time and potentially improving yield by minimizing side reactions under prolonged basic conditions .

Medicinal Chemistry Synthetic Methodology Prodrug Design

3-Chloro Substituent as a Pd-Catalyzed Cross-Coupling Handle: Differentiation from Non-Halogenated Analogs

The chlorine atom at position 3 of methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig) that are structurally impossible with the non-halogenated analog methyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1119452-82-2) . Imidazo[1,2-a]pyrimidines bearing halogen substituents have been explicitly utilized as substrates for aryl-aryl bond formation in the synthesis of kinase inhibitor libraries . The Sanofi patent (US20110263593A1) describes imidazo[1,2-a]pyrimidine derivatives as MET kinase inhibitors, where halogenated intermediates are critical for late-stage diversification via cross-coupling to generate compound libraries for structure-activity relationship (SAR) studies . Additionally, the Molecules 2024 study demonstrated that halogen substituents (particularly Cl) on imidazo[1,2-a]pyrimidines augment antimicrobial activity threefold compared to non-halogenated analogs .

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Antimicrobial Activity of Halogenated Imidazo[1,2-a]pyrimidines: Class-Level MIC Data Supporting 3-Chloro Derivatives

Imidazo[1,2-a]pyrimidine derivatives bearing halogen substituents exhibit quantifiable antimicrobial activity. The Molecules 2024 study evaluated eleven imidazo[1,2-a]pyrimidine derivatives against 13 microorganisms (6 Gram-positive, 4 Gram-negative, and 3 pathogenic fungi), reporting MIC values ranging from 2.5 to 20 mg/mL for active compounds . Critically, the study established that the presence of a chlorine substituent in the para position augments antimicrobial activity threefold relative to non-halogenated analogs . In a separate study, Rival et al. (1992) tested 75 imidazo[1,2-a]pyrimidine derivatives against Gram-positive, Gram-negative bacteria, and Mycobacterium species, with several halogenated derivatives exhibiting potent antimicrobial activity . More recently, imidazo[1,2-a]pyrimidine-linked heterocycles showed promising antitubercular activity against M. tuberculosis H37Rv, with compound T11 achieving an MIC of 0.8 µg/mL . While direct MIC data for the specific compound methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate are not yet published, the class-level SAR consistently demonstrates that 3-chloro substitution and the 2-carboxylate ester scaffold contribute favorably to antimicrobial potency.

Antimicrobial Antibacterial Anti-tubercular

Molecular Weight and Rotatable Bond Advantage: Physicochemical Differentiation from the Ethyl Ester Analog

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (MW 211.60 g/mol) possesses a molecular weight 14.03 g/mol lower than its ethyl ester analog (MW 225.63 g/mol) and contains one fewer rotatable bond (2 vs. 3 for the ester side chain) . In drug-likeness assessments, lower molecular weight and reduced rotatable bond count are associated with improved oral bioavailability potential. The Molecules 2024 study on structurally related imidazo[1,2-a]pyrimidines reported that compounds with MW in the 100–500 g/mol range, rotatable bonds <11, and TPSA <140 Ų satisfy all Lipinski, Veber, and Egan drug-likeness criteria without violation . The methyl ester's lower MW and reduced conformational flexibility relative to the ethyl ester translate to a smaller molecular volume, which can improve membrane permeability (predicted Caco-2 permeability > −5.15 cm/s for related analogs) .

Drug-likeness Physicochemical Properties Permeability

Anti-inflammatory and Analgesic Activity of Imidazo[1,2-a]pyrimidine-2-carboxylic Esters: In Vivo Class Validation

The 1994 study by Laneri et al. (European Journal of Medicinal Chemistry) established that imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides exhibit measurable anti-inflammatory and analgesic activity in vivo . In the rat paw edema assay, the ester derivative (5b), the acid derivative (6c), and the amide derivative (7a) produced quantifiable anti-inflammatory effects. Notably, almost all compounds displayed significant analgesic activity in the acetic acid writhing test, with the 5-chloro-7-methyl derivatives (5a, 6a, 7a) being particularly active . All compounds were found to lack cyclooxygenase (COX) inhibitory activity in vitro, indicating a COX-independent mechanism of action . Separately, Zhou et al. (2008) reported that 2,3-diaryl imidazo[1,2-a]pyrimidine derivatives exhibit COX-2 selective inhibition, with one compound achieving an IC₅₀ of 13 µmol/L against COX-2 and 13-fold selectivity over COX-1 (IC₅₀ = 170 µmol/L) . While these data were generated on structurally related analogs rather than methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate itself, they confirm that the imidazo[1,2-a]pyrimidine-2-carboxylate scaffold is a validated pharmacophore for anti-inflammatory activity.

Anti-inflammatory Analgesic COX-independent

Commercially Available Purity and Supplier Accessibility Relative to the Ethyl Ester Analog

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is commercially available from multiple suppliers at purities of 95% (CheMenu catalog CM512348) and 98% (Leyan catalog 1852027) , with ISO-certified quality systems applicable to global pharmaceutical R&D and QC requirements . The ethyl ester analog (CAS 860612-52-8) is also commercially available at 95%+ purity (CheMenu catalog CM719954) from suppliers including Sigma-Aldrich and Fujifilm Wako . However, the methyl ester is listed by MolCore with NLT 98% purity under ISO certification, explicitly positioning it for pharmaceutical development workflows where high-purity building blocks are required for GMP-adjacent synthesis . Both compounds are available in research quantities (mg to g scale), but the methyl ester's availability at 98% purity from multiple independent suppliers provides procurement flexibility and price competition absent for less widely stocked analogs.

Procurement Commercial Availability Purity Specifications

High-Value Application Scenarios for Methyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis via Pd-Catalyzed Cross-Coupling at the 3-Chloro Position

The 3-chloro substituent on methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate serves as the oxidative addition partner for palladium(0)-catalyzed Suzuki-Miyaura or Negishi cross-coupling reactions, enabling the systematic introduction of aryl, heteroaryl, or alkenyl groups at position 3. This synthetic strategy directly supports the generation of imidazo[1,2-a]pyrimidine-based kinase inhibitor libraries, as described in the Sanofi MET inhibitor patent family . The methyl ester at position 2 can be hydrolyzed to the carboxylic acid post-coupling for further amide bond formation, providing two independent diversification points. Researchers procuring the non-chlorinated analog (CAS 1119452-82-2) entirely lose the C3 cross-coupling diversification vector, severely limiting SAR exploration at this position.

Antimicrobial Lead Optimization Leveraging the Halogenated Imidazo[1,2-a]pyrimidine Pharmacophore

The imidazo[1,2-a]pyrimidine scaffold with halogen substitution has demonstrated a threefold enhancement in antimicrobial activity relative to non-halogenated analogs, with MIC values of 2.5–20 mg/mL against Gram-positive and Gram-negative bacteria and pathogenic fungi . The 3-chloro-2-carboxylate substitution pattern maps directly onto the SAR established by the Molecules 2024 study and the Rival 1992 library of 75 derivatives . For antitubercular drug discovery, imidazo[1,2-a]pyrimidine-linked hybrids have achieved MIC values as low as 0.8 µg/mL against M. tuberculosis H37Rv . The target compound's methyl ester provides a synthetically tractable entry point for further derivatization to the carbohydrazide or amide, which are privileged functional groups for antimicrobial activity within this scaffold class .

Anti-inflammatory Drug Discovery Targeting Both COX-Dependent and COX-Independent Pathways

The imidazo[1,2-a]pyrimidine-2-carboxylate scaffold is one of the few heterocyclic systems validated in both COX-2 selective inhibition (IC₅₀ = 13 µmol/L, 13-fold selectivity over COX-1 for 2,3-diaryl derivatives) and COX-independent anti-inflammatory mechanisms (rat paw edema model, acetic acid writhing test) . The target compound's 3-chloro substituent provides a synthetic handle for installing aryl groups at position 3—the substitution pattern that was shown to confer COX-2 selectivity . The methyl ester can be hydrolyzed to the carboxylic acid, which was the most active anti-inflammatory form in the Laneri 1994 study . This dual-mechanism validation is rare among heterocyclic anti-inflammatory scaffolds and supports prioritizing this compound for inflammation-focused medicinal chemistry campaigns.

Pharmaceutical Process Chemistry Requiring High-Purity Building Blocks for GMP-Adjacent Synthesis

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is commercially available at 98% purity (NLT) under ISO-certified quality systems from MolCore, explicitly positioned for global pharmaceutical R&D and quality control applications . For process chemistry groups scaling up lead compounds toward preclinical development, the availability of a high-purity building block reduces the burden of in-house repurification and simplifies impurity profiling. The 98% purity grade, combined with the compound's defined single-chlorine substitution pattern (avoiding regioisomeric mixtures common with less controlled halogenation), supports reproducible batch-to-batch performance in multi-step synthetic sequences.

Quote Request

Request a Quote for Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.